molecular formula C8H5F3INO B1403348 2-Iodo-5-(trifluoromethyl)benzamide CAS No. 1261649-11-9

2-Iodo-5-(trifluoromethyl)benzamide

Cat. No.: B1403348
CAS No.: 1261649-11-9
M. Wt: 315.03 g/mol
InChI Key: YEFNHDVEOIOMTO-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5F3INO . It has a molecular weight of 315.03 .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and a trifluoromethyl group attached to a benzamide ring .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 277.1±40.0 °C and a predicted density of 1.924±0.06 g/cm3 . Its pKa is predicted to be 14.77±0.50 .

Scientific Research Applications

1. Imaging Probe Development

2-Iodo-5-(trifluoromethyl)benzamide derivatives have been synthesized and evaluated as potential SPECT imaging agents for glycine transporter 1 (GlyT1), showing promising results in terms of inhibitory activity and binding affinity (Fuchigami et al., 2011).

2. Structural Characterization Studies

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including variants of this compound, have been reported, providing insights into molecular configurations and potential applications in material science and drug design (Suchetan et al., 2016).

3. Melanoma Imaging and Therapy

Benzamide derivatives, similar in structure to this compound, have been explored for their potential in melanoma imaging. Studies have shown high uptake in melanoma cells, suggesting potential applications in diagnosis and therapy (Eisenhut et al., 2000).

4. Dopamine Receptor Imaging

Iodinated benzamide analogs related to this compound have been investigated as imaging agents for CNS D-2 dopamine receptors. These compounds demonstrate high target-to-nontarget ratio and specificity, indicating potential in neuroimaging (Kung et al., 1990).

5. Synthesis of Novel Heterocycles

Research on benzamide-based compounds has led to the synthesis of novel heterocycles with significant activities, such as antiavian influenza virus properties. These studies expand the utility of benzamide derivatives in medicinal chemistry (Hebishy et al., 2020).

6. Exploring Novel Synthesis Pathways

Studies have been conducted on the selective lithiation and subsequent electrophilic substitution of compounds related to this compound, providing new methods for synthesizing complex molecules for various applications (Dunn et al., 2018).

Future Directions

Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that 2-Iodo-5-(trifluoromethyl)benzamide and similar compounds could have potential applications in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-Iodo-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s iodine and trifluoromethyl groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the compound has been shown to inhibit certain kinases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered cellular responses such as apoptosis, proliferation, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s iodine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as organ damage or systemic toxicity, can occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence pathways related to oxidative stress, energy production, and detoxification. Its interactions with key metabolic enzymes can lead to changes in the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFNHDVEOIOMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.